

Inter-laboratory Comparison of Demeton Analysis: A Guide for Researchers

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Compound of Interest				
Compound Name:	Demeton			
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This guide provides a comparative overview of analytical methodologies for the determination of **Demeton**, a systemic organophosphate insecticide and acaricide. For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This document summarizes key performance data from various studies and outlines the experimental protocols employed for the analysis of **Demeton** and its primary metabolites: **Demeton**-S-methyl, Oxydemeton-methyl (a sulfoxide), and **Demeton**-S-methylsulfone.

Quantitative Performance Data

The accuracy of an analytical method is often assessed through recovery studies. The following tables present recovery data for **Demeton** and its metabolites from various agricultural products. While direct inter-laboratory comparison data for **Demeton** was not publicly available in a consolidated format, proficiency tests organized by bodies like the European Union Reference Laboratories (EURLs) assess the performance of participating laboratories for a range of pesticides, including **Demeton** metabolites.[1][2][3] In these tests, a laboratory's performance is often evaluated using a z-score, which measures the deviation of an individual result from the consensus value. A z-score between -2 and 2 is generally considered satisfactory.[4][5]

Table 1: Average Recoveries of **Demeton** and its Metabolites in Various Agricultural Products[6][7][8]



Compound	Sample Matrix (n=10)	Fortification Level (µg/g)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Demeton-S- methyl	Various Agricultural Products	0.05	73.8 - 102.5	≤ 5.7
Oxydemeton- methyl	Various Agricultural Products	0.05	73.8 - 102.5	≤ 5.7
Demeton-S- methylsulfone	Various Agricultural Products	0.05	73.8 - 102.5	≤ 5.7

Table 2: Recovery of Oxydemeton-methyl and Demeton-S-methyl in Different Crops[9]

Compound	Crop	Fortification Level (mg/kg)	Number of Samples	Average Recovery (%)	Standard Deviation
Oxydemeton- methyl	Apples	0.05-0.10	8	108	10
Demeton-S- methyl	Apples	0.05-0.10	6	94	6.6
Oxydemeton- methyl	Grapes	0.05-0.10	3	103	5.2
Demeton-S- methyl	Grapes	0.05-0.10	3	85	2.9
Oxydemeton- methyl	Lettuce	0.05-0.50	10	93	7.8
Demeton-S- methyl	Lettuce	0.05-0.50	12	99	11



Experimental Protocols

The following outlines a common methodology for the analysis of **Demeton** and its metabolites in agricultural products, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

- 1. Sample Preparation and Extraction
- Homogenization: A representative sample (e.g., 10-20 g) is homogenized. For certain samples like grains, a wetting agent such as a 0.2% thiourea solution may be added and allowed to stand for 30 minutes before homogenization.[10]
- Extraction: The homogenized sample is extracted with a solvent like acetone. The mixture is then filtered, and the residue is re-extracted to ensure complete transfer of the analytes. The filtrates are combined.[6][8][10]
- Solvent Partitioning: For samples with high lipid content, a hexane/acetonitrile partitioning step is employed to remove fats and oils.[6][8] The extract is concentrated and redissolved in a suitable solvent mixture (e.g., acetonitrile/toluene).[10]

2. Cleanup

- Solid Phase Extraction (SPE): The crude extract is further purified using SPE cartridges to remove interfering matrix components. Common sorbents include graphitized carbon black, PSA (primary secondary amine), or layered cartridges.[6][8][10]
- Elution: The analytes are eluted from the SPE cartridge with a suitable solvent, such as ethyl acetate. The eluate is then concentrated, and the solvent is evaporated.[10]

3. Instrumental Analysis

- Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective determination of **Demeton** and its metabolites.[6][8][10]
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used for separation.



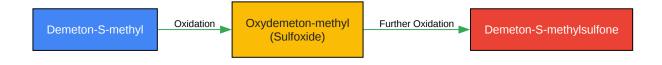
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, using specific precursor and product ion transitions for each analyte.[10]

Table 3: Example of LC-MS/MS Parameters for **Demeton** Metabolites[10]

Analyte	Precursor Ion (m/z)	Product Ion for Quantification (m/z)	Product Ion for Confirmation (m/z)
Demeton-S-methyl	231	89	61
Oxydemeton-methyl	247	169	109
Demeton-S- methylsulfone	263	169	109

Visualizations

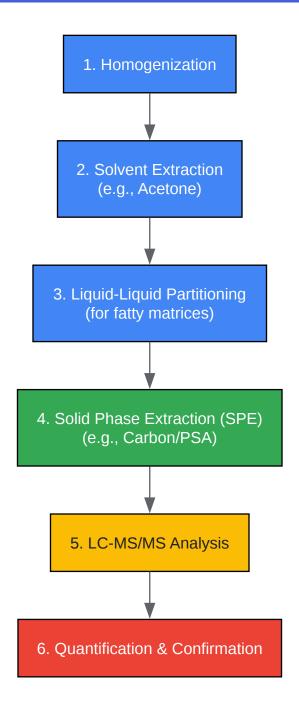
The following diagrams illustrate the metabolic pathway of **Demeton**, a typical analytical workflow, and the logical structure of an inter-laboratory comparison.



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Caption: Metabolic pathway of **Demeton-S**-methyl to its more polar and toxic metabolites.

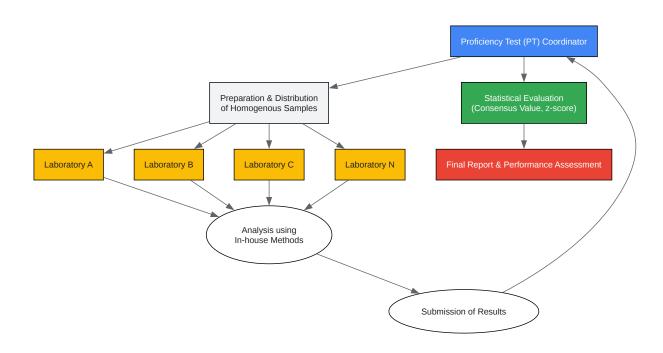




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Caption: A typical analytical workflow for the determination of **Demeton** in food samples.





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Caption: Logical workflow of an inter-laboratory comparison (Proficiency Test).

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- To cite this document: BenchChem. [Inter-laboratory Comparison of Demeton Analysis: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052138#inter-laboratory-comparison-of-demeton-analysis-results]

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